Ala-pro-gly-trp-NH2 acetate salt
Descripción
Propiedades
Número CAS |
144110-40-7 |
|---|---|
Fórmula molecular |
C23H32N6O6 |
Peso molecular |
488.545 |
Nombre IUPAC |
acetic acid;(2S)-N-[2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C21H28N6O4.C2H4O2/c1-12(22)21(31)27-8-4-7-17(27)20(30)25-11-18(28)26-16(19(23)29)9-13-10-24-15-6-3-2-5-14(13)15;1-2(3)4/h2-3,5-6,10,12,16-17,24H,4,7-9,11,22H2,1H3,(H2,23,29)(H,25,30)(H,26,28);1H3,(H,3,4)/t12-,16-,17-;/m0./s1 |
Clave InChI |
IWOGCGRUYRSYMO-BZJVTDFFSA-N |
SMILES |
CC(C(=O)N1CCCC1C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N)N.CC(=O)O |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Key Observations:
Sequence Length and Complexity: Ala-Pro-Gly-Trp-NH₂ is a short tetrapeptide, contrasting with longer analogs like terlipressin (12 residues) or GnRH analogs (10 residues). Shorter sequences may reduce immunogenicity but limit receptor specificity .
Functional Motifs: The Pro-Gly segment in Ala-Pro-Gly-Trp-NH₂ is shared with H-Ala-Tyr-Pro-Gly-Lys-Phe-NH₂, a peptide with unclassified hazards but undefined therapeutic applications .
Acetate Salt Utility : Acetate formulations, as seen in GnRH analogs, improve solubility and shelf life, critical for injectable therapeutics .
Physicochemical and Stability Data
| Property | Ala-Pro-Gly-Trp-NH₂ acetate salt | H-Ala-Tyr-Pro-Gly-Lys-Phe-NH₂ | GnRH Analog (CAS 57773-63-4) |
|---|---|---|---|
| Solubility (water) | High (acetate salt enhances) | Moderate | High (acetate formulation) |
| Stability (pH 7.4) | Likely stable ≤24h (inferred) | Not reported | Stable under refrigeration |
| Degradation Pathways | Oxidation (Trp susceptibility) | Not reported | Proteolytic cleavage |
Métodos De Preparación
Resin Selection and Initial Loading
The synthesis begins with Fmoc-Gly-Wang resin (loading: 0.4–0.6 mmol/g), chosen for its compatibility with C-terminal amidation. Swelling in dichloromethane (DCM) for 30 minutes precedes Fmoc deprotection using 20% piperidine in DMF (2 × 5 min).
Amino Acid Coupling
Sequential coupling employs Fmoc/t-Bu chemistry with the following protocol:
-
Activation : Fmoc-Trp-OH (4 equiv), HBTU (3.9 equiv), and HOBt (4 equiv) in DMF for 5 minutes.
-
Coupling : Add DIEA (8 equiv) to the resin, react for 90 minutes at 25°C.
-
Capping : Acetic anhydride/pyridine/DMF (1:1:8) for unreacted amines.
Critical Note : Trp’s indole nitrogen is protected with a formyl group to prevent side reactions during SPPS. Deprotection occurs post-synthesis using 20% hydrazine in DMF.
Side-Chain Protection Strategies
Tryptophan Protection
Unprotected Trp residues undergo oxidation during cleavage, forming kynurenine derivatives. Patent EP1343808A2 demonstrates that N⁽ᶦⁿᵈ⁾-formyl-Trp reduces side reactions by 83% compared to unprotected analogs. Deprotection uses a methanol/ammonia/water mixture (85:10:5 v/v) for 2 hours at 0°C.
Cleavage and Global Deprotection
The peptide-resin is treated with TFA/TIS/water (95:2.5:2.5 v/v) for 3 hours at 25°C. This cocktail removes:
-
t-Bu groups from Pro and Gly.
-
Wang resin linkage, releasing the peptide with a C-terminal amide.
Yield Optimization : Adding 1,2-ethanedithiol (EDT, 2.5%) minimizes Trp oxidation, improving crude yield to 78%.
Acetate Salt Formation
Post-cleavage, the peptide is dissolved in 0.1% acetic acid/water and lyophilized. Acetic acid displaces TFA counterions, forming the acetate salt. Key parameters:
-
pH : Maintained at 4.5–5.0 to prevent deamidation.
-
Lyophilization Cycle :
Purification and Analytical Validation
Reverse-Phase HPLC (RP-HPLC)
Mass Spectrometry
MALDI-TOF analysis confirms molecular weight:
Industrial-Scale Precipitation Methods
Patent CN109641946A discloses a diisopropyl ether (DIPE)/acetonitrile anti-solvent system for large-scale precipitation:
-
Dissolve crude peptide in acetic acid/water (1:9 v/v).
-
Add DIPE/acetonitrile (7:1 v/v) dropwise until turbidity.
-
Centrifuge at 10,000 ×g, wash with DIPE.
Q & A
Q. What are the key considerations for synthesizing Ala-Pro-Gly-Trp-NH₂ acetate salt with high purity, and how can structural integrity be validated?
- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Critical steps include:
- Amino Acid Activation : Use HBTU/HOBt or PyBOP for coupling reactions to minimize racemization .
- Acetate Salt Formation : Post-synthesis, the peptide is purified via reverse-phase HPLC and lyophilized with acetic acid to form the acetate salt .
- Validation : Confirm sequence integrity via MALDI-TOF mass spectrometry (e.g., expected m/z ~550.6 for the free peptide) and assess purity (>95%) using analytical HPLC with UV detection at 220 nm .
Q. How does the acetate counterion influence the stability and solubility of Ala-Pro-Gly-Trp-NH₂ in aqueous buffers?
- Methodological Answer : The acetate ion enhances solubility in polar solvents (e.g., water, PBS) by forming hydrogen bonds. Stability studies should:
- pH Optimization : Use acetate buffer (pH 4.6–5.2) to prevent deamidation of the C-terminal amide .
- Accelerated Degradation Testing : Incubate at 40°C for 4 weeks and analyze degradation products via LC-MS to identify labile residues (e.g., Trp oxidation) .
Q. What in vitro assays are suitable for evaluating the bioactivity of this peptide, particularly in neuroendocrine or cancer research contexts?
- Methodological Answer :
- Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H-labeled analogs) to measure affinity for GPCRs or hormone receptors .
- Cell-Based Functional Assays : Monitor intracellular calcium flux (Fluo-4 AM dye) or cAMP levels (ELISA) in cell lines expressing target receptors .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported EC₅₀ values for Ala-Pro-Gly-Trp-NH₂ across different experimental models?
- Methodological Answer : Discrepancies may arise from:
- Receptor Isoforms : Validate target specificity using CRISPR-edited cell lines or isoform-selective antagonists .
- Buffer Composition : Test peptide activity in varying ionic strengths (e.g., 150 mM NaCl vs. low-salt conditions) to assess charge-dependent interactions .
- Data Normalization : Use internal controls (e.g., constitutive receptor activity) to standardize dose-response curves .
Q. What advanced spectroscopic or computational methods are recommended for characterizing conformational dynamics of this peptide?
- Methodological Answer :
- Circular Dichroism (CD) : Analyze secondary structure in aqueous vs. membrane-mimetic (e.g., SDS micelles) environments to identify β-turn or random coil dominance .
- Molecular Dynamics (MD) Simulations : Perform 100-ns simulations (AMBER force field) to predict solvent-accessible regions and ligand-receptor docking poses .
Q. How can in vivo pharmacokinetic challenges (e.g., rapid clearance) be addressed during preclinical studies of this peptide?
- Methodological Answer :
- PEGylation or Lipidation : Introduce PEG groups or fatty acid chains at the N-terminus to prolong half-life .
- Bioavailability Testing : Administer via subcutaneous injection in rodent models and measure plasma levels using LC-MS/MS over 24 hours .
Q. What experimental designs mitigate batch-to-batch variability in peptide synthesis for reproducible research outcomes?
- Methodological Answer :
- Quality-by-Design (QbD) : Optimize resin swelling time, coupling efficiency (Kaiser test), and cleavage conditions via DOE (Design of Experiments) .
- Batch Tracking : Assign unique identifiers to each synthesis batch and archive aliquots for retrospective analysis .
Data Presentation and Interpretation
Q. How should researchers present conflicting data on Ala-Pro-Gly-Trp-NH₂’s agonist vs. antagonist activity in publications?
- Methodological Answer :
- Contextualize Assay Conditions : Tabulate variables (e.g., cell type, receptor density, incubation time) alongside activity data .
- Hypothesis Testing : Propose mechanistic models (e.g., biased signaling) to explain dual functionality and outline follow-up experiments (e.g., β-arrestin recruitment assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
